

# **Application Notes and Protocols for Urea Oxalate in Nonlinear Optical (NLO) Materials**

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Compound of Interest		
Compound Name:	Urea oxalate	
Cat. No.:	B145975	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

**Urea oxalate** is an organic material that has garnered interest for its nonlinear optical (NLO) properties. Organic NLO materials are promising for various applications in optoelectronics and photonics due to their large second-order and third-order optical nonlinearities, high optical damage thresholds, and the flexibility for molecular engineering. Urea and its derivatives, in particular, are known for their significant NLO response.[1][2][3][4] **Urea oxalate** crystals are formed through hydrogen bonds between urea and oxalic acid molecules.[5][6] This document provides detailed application notes and experimental protocols for the synthesis, growth, and characterization of **urea oxalate** crystals for NLO applications.

## Synthesis and Crystal Growth of Urea Oxalate

**Urea oxalate** crystals can be synthesized by reacting urea and oxalic acid. The most common method for growing single crystals is the slow evaporation technique from an aqueous solution. [7][8] Both mono-urea oxalic acid and bis-urea oxalic acid (2:1 ratio) have been reported, with the 2:1 adduct being readily formed.[1]

# Experimental Protocol: Synthesis of Bis-Urea Oxalic Acid (2:1) Crystals

## Methodological & Application





This protocol details the synthesis of bis-urea oxalic acid single crystals using the slow evaporation method.

#### Materials:

- Urea (AR grade)
- Oxalic acid (AR grade)
- · Double distilled water
- Beakers
- Magnetic stirrer
- Filter paper (Whatman No. 1 or equivalent)
- Crystallizing dishes or beakers covered with perforated foil

#### Procedure:

- Preparation of the Solution: Prepare an aqueous solution by dissolving urea and oxalic acid in a 2:1 stoichiometric ratio in double distilled water.[5][9] For example, dissolve 12.01 g of urea and 6.30 g of oxalic acid in 100 ml of double distilled water.
- Dissolution: Stir the solution continuously using a magnetic stirrer at a constant temperature (e.g., room temperature or slightly elevated to ensure complete dissolution) until all solutes have dissolved, resulting in a homogenous saturated solution.
- Filtration: Filter the saturated solution using a filter paper to remove any suspended impurities.
- Crystal Growth: Pour the filtered solution into a clean crystallizing dish or beaker. Cover the container with a perforated sheet of foil to control the rate of evaporation.
- Incubation: Place the container in a vibration-free environment at a constant temperature.
   Good quality, transparent, and colorless single crystals of about 14 mm × 17 mm × 7 mm can be obtained over a period of approximately 30 days.[8]



 Harvesting: Once the crystals have grown to the desired size, carefully harvest them from the solution.

# Experimental Protocol: Synthesis of Mono-Urea Oxalic Acid Crystals

A similar slow evaporation technique is used for mono-urea oxalic acid, with a 1:1 molar ratio of the reactants.[8]

#### Materials:

- Urea (AR grade)
- Oxalic acid (AR grade)
- Double distilled water
- Beakers
- · Magnetic stirrer
- Filter paper
- Crystallizing dishes or beakers with perforated covers

#### Procedure:

- Preparation of the Solution: Dissolve equimolar amounts of urea and oxalic acid in double distilled water.
- Dissolution: Stir the solution at a constant temperature until a saturated solution is formed.
- Filtration: Filter the solution to remove any particulate matter.
- Crystal Growth: Transfer the solution to a crystallizing dish and cover it to allow for slow evaporation.
- Incubation: Maintain the setup at a constant temperature and in a vibration-free location.



• Harvesting: Collect the grown crystals from the solution.

## **Characterization of Urea Oxalate Crystals**

A variety of techniques are employed to characterize the structural, optical, and NLO properties of the grown **urea oxalate** crystals.

## **Single Crystal X-ray Diffraction (XRD)**

Purpose: To determine the crystal structure, lattice parameters, and space group of the grown crystals.

### Protocol:

- Crystal Mounting: Select a small, well-formed single crystal (e.g., 0.3 x 0.2 x 0.2 mm) and mount it on a goniometer head.[5]
- Data Collection: Use a single-crystal X-ray diffractometer with Mo Kα radiation (λ = 0.70926
   Å).[5] Collect reflection data at room temperature using the θ-2θ scanning technique.[5]
- Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the **urea oxalate** crystal and confirm the formation of the compound.

## Protocol:

- Sample Preparation: Mix a small amount of the powdered **urea oxalate** crystal with potassium bromide (KBr) powder and press the mixture into a pellet.
- Data Acquisition: Record the FTIR spectrum in the range of 400-4000 cm<sup>-1</sup>.

## **UV-Vis-NIR Spectroscopy**

Purpose: To determine the optical transmittance window and the lower cut-off wavelength, which are crucial parameters for NLO applications.



### Protocol:

- Sample Preparation: Use a polished, single crystal of suitable thickness.
- Data Acquisition: Record the transmittance spectrum using a UV-Vis-NIR spectrophotometer in the wavelength range of 190-1100 nm.[8]

# Second Harmonic Generation (SHG) Efficiency Measurement

Purpose: To quantify the second-order NLO efficiency of the material. The Kurtz-Perry powder technique is a common method for this measurement.

#### Protocol:

- Sample Preparation: Grind the urea oxalate crystal into a fine powder and pack it into a
  micro-capillary tube. Potassium dihydrogen phosphate (KDP) is typically used as a reference
  material.
- Experimental Setup:
  - Use a Q-switched Nd:YAG laser as the fundamental source (e.g.,  $\lambda = 1064$  nm).
  - Direct the laser beam onto the powdered sample.
  - Use appropriate filters to block the fundamental wavelength and allow the second harmonic signal (at 532 nm) to pass.
  - Detect the generated second harmonic signal using a photomultiplier tube (PMT).
- Measurement: Measure the intensity of the second harmonic signal generated from the urea
   oxalate sample and compare it with the signal from the KDP reference under the same
   experimental conditions.

## **Z-Scan Technique**

Purpose: To determine the third-order NLO properties, including the nonlinear absorption coefficient ( $\beta$ ), nonlinear refractive index ( $n_2$ ), and the real and imaginary parts of the third-



order nonlinear susceptibility ( $\chi^{(3)}$ ).

### Protocol:

- Experimental Setup:
  - Use a continuous wave (CW) or pulsed laser beam (e.g., He-Ne laser at 632.8 nm).[10]
  - Focus the Gaussian laser beam with a converging lens.
  - Mount the sample on a translation stage that allows it to be moved along the z-axis through the focal point of the lens.
  - An aperture is placed in the far-field, and a photodetector measures the transmitted intensity.
- Open-Aperture Z-Scan:
  - Remove the aperture so that the entire beam is collected by the photodetector.
  - Translate the sample along the z-axis and record the transmitted intensity.
  - The resulting transmittance curve provides information about the nonlinear absorption coefficient (β).
- Closed-Aperture Z-Scan:
  - Place the aperture in front of the detector to allow only the central part of the beam to pass through.
  - Again, translate the sample along the z-axis and record the transmitted intensity.
  - The closed-aperture scan is sensitive to both nonlinear absorption and nonlinear refraction. By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear absorption can be removed, yielding the nonlinear refractive index (n<sub>2</sub>).[10]

# **Quantitative Data**



The following tables summarize the key quantitative data reported for **urea oxalate** crystals.

Table 1: Crystallographic Data for Bis-Urea Oxalic Acid (2:1)

Parameter	Value	Reference
Crystal System	Monoclinic	[1][5]
Space Group	P21/c	[1][5]
a	5.058 (3) Å	[5]
b	12.400 (3) Å	[5]
С	6.964 (2) Å	[5]
β	98.13 (7)°	[5]
Volume	432.4 ų	Calculated from[5]
Molecules per unit cell (Z)	2	[5]

Table 2: Nonlinear Optical Properties of Mono-Urea Oxalic Acid

Parameter	Value	Experimental Condition	Reference
Nonlinear Refractive Index (n <sub>2</sub> )	-5.281 x 10 <sup>-11</sup> m <sup>2</sup> /W	Z-scan with He-Ne laser (632.8 nm)	[10]
Nonlinear Absorption Coefficient (β)	1.825 x 10 <sup>-4</sup> m/W	Z-scan with He-Ne laser (632.8 nm)	[10]
Third-Order NLO Susceptibility ( $\chi^{(3)}$ )	4.761 x 10 <sup>-7</sup> esu	Calculated from $n_2$ and $\beta$	[10]

# **Diagrams**

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **urea oxalate** as an NLO material.



Caption: Experimental workflow for synthesis and characterization of **urea oxalate**.

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